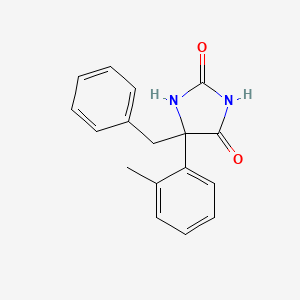
5-Benzyl-5-(2-methylphenyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-5-(2-methylphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by its unique structure, which includes a benzyl group and a 2-methylphenyl group attached to the imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-5-(2-methylphenyl)imidazolidine-2,4-dione typically involves the condensation of benzil and urea in the presence of a base. One common method is the Biltz synthesis, which proceeds via a benzilic rearrangement. The reaction conditions often include refluxing the reactants in a suitable solvent, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-5-(2-methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl and 2-methylphenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with different functional groups, while substitution reactions can introduce new substituents on the benzyl or 2-methylphenyl groups .
Aplicaciones Científicas De Investigación
5-Benzyl-5-(2-methylphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including as an anticonvulsant and antitumor agent.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-5-(2-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tankyrase enzymes, which play a crucial role in the Wnt signaling pathway. This inhibition can lead to the modulation of cellular processes such as proliferation and apoptosis, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 5-Benzyl-5-(2-phenylethyl)imidazolidine-2,4-dione
- 5-Benzyl-5-(4-methylphenyl)imidazolidine-2,4-dione
- 5-Benzyl-5-(2-chlorophenyl)imidazolidine-2,4-dione
Uniqueness
What sets 5-Benzyl-5-(2-methylphenyl)imidazolidine-2,4-dione apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group, in particular, may enhance its interaction with certain molecular targets, leading to unique pharmacological properties .
Propiedades
Número CAS |
918665-25-5 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
5-benzyl-5-(2-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-5-6-10-14(12)17(15(20)18-16(21)19-17)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,18,19,20,21) |
Clave InChI |
VUVQLWXIJNOFKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2(C(=O)NC(=O)N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


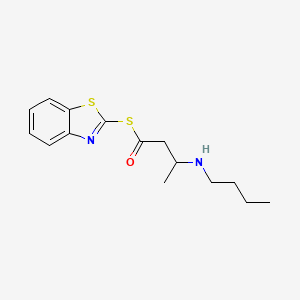

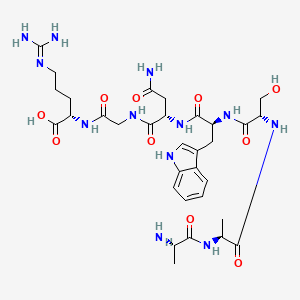
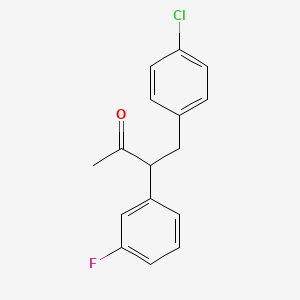
![2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B14199089.png)

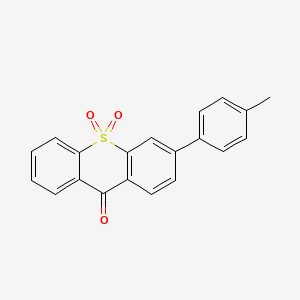

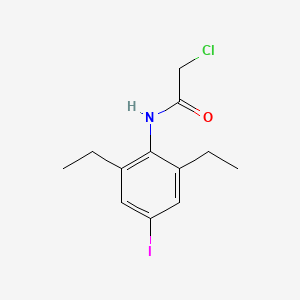
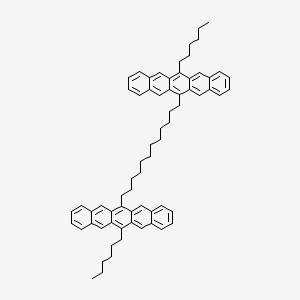
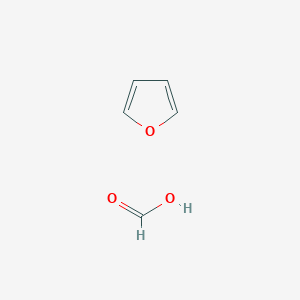
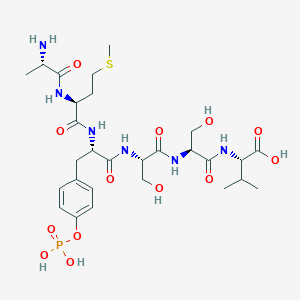

![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
